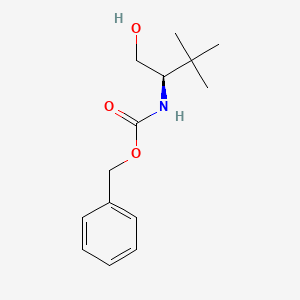n-Carbobenzoxy-d-tert-leucinol
CAS No.: 186692-52-4
Cat. No.: VC4321454
Molecular Formula: C14H21NO3
Molecular Weight: 251.326
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 186692-52-4 |
|---|---|
| Molecular Formula | C14H21NO3 |
| Molecular Weight | 251.326 |
| IUPAC Name | benzyl N-[(2R)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H21NO3/c1-14(2,3)12(9-16)15-13(17)18-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 |
| Standard InChI Key | KJWHWKVTZVGMHH-LBPRGKRZSA-N |
| SMILES | CC(C)(C)C(CO)NC(=O)OCC1=CC=CC=C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a D-tert-leucinol backbone—a β-amino alcohol with a tert-butyl side chain—modified at the nitrogen by a Cbz group. The Cbz moiety (benzyloxycarbonyl) introduces aromaticity and lipophilicity, enhancing solubility in organic solvents while protecting the amine during synthetic steps . Key descriptors include:
-
IUPAC Name: Benzyl N-[(2R)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate
-
SMILES: CC(C)(C)C(CO)NC(=O)OCC1=CC=CC=C1
-
Stereochemistry: The (2R) configuration ensures chirality, critical for interactions in biological systems .
Synthesis and Optimization
Primary Synthetic Route
The standard synthesis involves reacting D-tert-leucinol with carbobenzoxy chloride (Cbz-Cl) under basic conditions (Scheme 1) :
-
Amination: D-tert-leucinol is treated with Cbz-Cl in the presence of a base (e.g., NaOH or triethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Workup: The crude product is purified via recrystallization or chromatography, yielding n-Carbobenzoxy-d-tert-leucinol in >70% efficiency.
Scheme 1:
Enantioselective Modifications
Enantiopure synthesis avoids racemization, a challenge in amino alcohol derivatives. Catalytic asymmetric hydrogenation or chiral auxiliaries (e.g., oxazolidinones) can enforce stereocontrol . For instance, Knoevenagel condensation with chiral catalysts achieves >90% enantiomeric excess (ee) in related tert-leucine analogs .
Industrial-Scale Production
Industrial protocols use continuous-flow reactors to enhance yield and purity. Automated systems control stoichiometry and temperature, minimizing epimerization—a risk in alkaline conditions . Post-synthesis, quality control via HPLC and chiral chromatography ensures compliance with pharmaceutical standards .
Applications in Peptide and Medicinal Chemistry
Peptide Synthesis
The Cbz group’s orthogonality to Fmoc/t-Bu strategies makes n-Carbobenzoxy-d-tert-leucinol valuable in segment condensation. For example, in SARS-CoV-2 main protease (Mpro) inhibitors, tert-leucine derivatives improve binding to hydrophobic pockets . Deprotection under mild hydrogenolysis conditions (H₂/Pd/C) regenerates the free amine for subsequent couplings .
Drug Design and Protease Inhibitors
Bulky tert-butyl groups enhance metabolic stability and target affinity. In tetrahydrolipstatin (THL) synthesis, tert-leucine analogs resist enzymatic degradation, prolonging therapeutic action . Similarly, n-Carbobenzoxy-d-tert-leucinol serves as a precursor to peptidomimetics with improved oral bioavailability .
Catalytic Applications
Chiral tert-leucine derivatives act as ligands in asymmetric catalysis. For instance, Co(III)-catalyzed C–H amidation uses tert-leucine-based ligands to achieve >95% ee in β-lactam synthesis . The Cbz group’s inertness during metal coordination enables such applications .
Recent Advances and Future Directions
Green Synthesis Innovations
Recent efforts focus on solvent-free or aqueous-phase synthesis to reduce waste. Photocatalytic deprotection of Cbz groups using visible light minimizes hazardous reagents . Additionally, enzyme-mediated couplings (e.g., lipases) achieve step economy in peptide elongation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume